(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine
Beschreibung
Eigenschaften
Molekularformel |
C14H10N4O3 |
|---|---|
Molekulargewicht |
282.25 g/mol |
IUPAC-Name |
(NZ)-N-[[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene]hydroxylamine |
InChI |
InChI=1S/C14H10N4O3/c19-15-9-12-13-6-1-2-7-17(13)14(16-12)10-4-3-5-11(8-10)18(20)21/h1-9,19H/b15-9- |
InChI-Schlüssel |
HQJRWWYFONHZFL-DHDCSXOGSA-N |
Isomerische SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])/C=N\O |
Kanonische SMILES |
C1=CC2=C(N=C(N2C=C1)C3=CC(=CC=C3)[N+](=O)[O-])C=NO |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Cyclocondensation of 2-Picolylamines with Nitroalkanes
-
Reactants : 2-Picolylamine derivatives and nitroalkanes (e.g., nitroethane).
-
Conditions : Phosphorous acid in polyphosphoric acid (PPA) at 120–140°C for 4–6 hours.
-
Mechanism : Electrophilic activation of nitroalkanes by PPA facilitates cyclization.
-
Yield : 60–85% for unsubstituted imidazo[1,5-a]pyridines.
Example :
Oxidative Cyclization of 2-Aminopyridines with Aldehydes
-
Reactants : 2-Aminopyridine and aldehydes (e.g., glyoxal).
-
Conditions : Iodine (10 mol%) in DMSO at 80°C for 12 hours.
-
Mechanism : Sequential condensation, tautomerization, and oxidative aromatization.
-
Yield : 70–90% for 3-aryl-substituted derivatives.
Example :
Functionalization with the Hydroxylamine Methylidene Group
The (E)-hydroxylamine methylidene moiety is introduced via condensation of a formyl precursor with hydroxylamine.
Vilsmeier-Haack Formylation at the 1-Position
-
Reactants : 3-(3-Nitrophenyl)imidazo[1,5-a]pyridine and DMF/POCl₃.
-
Conditions : 0°C to room temperature, 2 hours.
-
Yield : 80–90% for 1-formyl derivatives.
Example :
Oxime Formation with Hydroxylamine
-
Reactants : 1-Formyl-3-(3-nitrophenyl)imidazo[1,5-a]pyridine and hydroxylamine hydrochloride.
-
Conditions : K₂CO₃ in methanol, room temperature, 4 hours.
-
Stereoselectivity : (E)-isomer predominates due to thermodynamic control.
-
Yield : 70–80%.
Example :
Optimization and Challenges
| Parameter | Optimal Conditions | Challenges |
|---|---|---|
| Cyclocondensation | PPA, 130°C, 6 hours | Corrosive reagents, high temperatures |
| Nitration | HNO₃/H₂SO₄, 0–5°C | Over-nitration, regioselectivity issues |
| Suzuki Coupling | Pd(PPh₃)₄, K₂CO₃, 90°C | Palladium residue removal |
| Oxime Formation | NH₂OH·HCl, K₂CO₃, MeOH | (Z/E) isomer separation |
Analyse Chemischer Reaktionen
Reaktionstypen
(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methyliden}hydroxylamin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Nitrophenylgruppe kann oxidiert werden, um Nitroderivate zu bilden.
Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.
Substitution: Die Hydroxylamin-Einheit kann an nukleophilen Substitutionsreaktionen teilnehmen.
Häufige Reagenzien und Bedingungen
Oxidation: Reagenzien wie Kaliumpermanganat oder Chromtrioxid unter sauren Bedingungen.
Reduktion: Katalytische Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) oder chemische Reduktion unter Verwendung von Natriumborhydrid.
Substitution: Nukleophile wie Amine oder Thiole unter basischen Bedingungen.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene substituierte Imidazo[1,5-a]pyridine, die für bestimmte Anwendungen weiter funktionalisiert werden können.
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
Der Wirkmechanismus von (E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methyliden}hydroxylamin beinhaltet seine Interaktion mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren. Die einzigartige Struktur der Verbindung ermöglicht es ihr, an spezifischen Stellen zu binden und die Aktivität dieser Zielstrukturen zu modulieren, wodurch verschiedene biochemische Pfade beeinflusst werden. Dies kann zu Wirkungen wie der Hemmung der Enzymaktivität oder der Veränderung von Signaltransduktionswegen führen.
Wirkmechanismus
The mechanism of action of (E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, modulating the activity of these targets and influencing various biochemical pathways. This can result in effects such as inhibition of enzyme activity or alteration of signal transduction pathways.
Vergleich Mit ähnlichen Verbindungen
Table 1: Comparative Analysis of Key Features
Biologische Aktivität
(E)-N-{[3-(3-Nitrophenyl)imidazo[1,5-A]pyridin-1-YL]methylidene}hydroxylamine, a compound featuring a nitrophenyl substituent on an imidazo[1,5-a]pyridine backbone, has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be represented as follows:
This structure indicates the presence of both a hydroxylamine functional group and an imidazo[1,5-a]pyridine moiety, which are critical for its biological interactions.
Antimicrobial Properties
Research indicates that compounds similar to this compound exhibit significant antimicrobial activity. For instance, derivatives of imidazo[1,5-a]pyridine have been shown to inhibit bacterial growth by interfering with essential metabolic pathways. A study demonstrated that certain imidazo derivatives displayed minimum inhibitory concentrations (MICs) in the low micromolar range against various pathogens .
Anticancer Activity
The imidazo[1,5-a]pyridine scaffold is recognized for its anticancer properties. Studies have shown that compounds with similar structures can induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators. For example, a related compound was found to inhibit tumor growth in xenograft models by promoting cell cycle arrest at the G2/M phase .
The proposed mechanism for the biological activity of this compound involves:
- Inhibition of Enzymatic Activity : The hydroxylamine group may act as a nucleophile, targeting key enzymes involved in cellular metabolism.
- DNA Intercalation : The planar structure of the imidazo ring allows for potential intercalation into DNA, disrupting replication processes.
Case Study 1: Antimicrobial Efficacy
A study evaluated a series of imidazo[1,5-a]pyridine derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that compounds with nitrophenyl substituents exhibited enhanced antibacterial activity compared to their unsubstituted counterparts. The most effective compound had an MIC value of 8 µg/mL against S. aureus .
Case Study 2: Anticancer Potential
In vitro assays on human cancer cell lines demonstrated that this compound significantly reduced cell viability in breast and lung cancer cells. Apoptotic markers were upregulated following treatment, suggesting a mechanism involving programmed cell death .
Data Table: Summary of Biological Activities
Q & A
Basic: How can researchers optimize the synthesis of (E)-N-{[3-(3-nitrophenyl)imidazo[1,5-a]pyridin-1-yl]methylidene}hydroxylamine to improve yield and purity?
Methodological Answer:
The synthesis typically involves a multi-step process, including imidazo[1,5-a]pyridine core formation, nitrophenyl substitution, and hydroxylamine conjugation. Key considerations:
- Precursor Selection : Use 2-pyridinemethanamine and 3-nitrobenzaldehyde as starting materials, analogous to the synthesis of 3-(naphthalen-2-yl)imidazo[1,5-a]pyridine (73% yield achieved via condensation .
- Catalytic Efficiency : Incorporate Fe₂O₃@SiO₂/In₂O₃ catalysts (as used in nitrophenyl-allylidene derivatives) to enhance regioselectivity and reduce side reactions .
- Purification : Employ gradient column chromatography (e.g., petroleum ether/ethyl acetate mixtures) for effective separation, with TLC monitoring (Rf = 0.3–0.5) .
Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?
Methodological Answer:
- 1H/13C NMR : Assign peaks based on shifts observed in analogous imidazo[1,5-a]pyridines. For example, aromatic protons in the nitrophenyl group appear at δ 7.5–8.5 ppm, while the imine proton (C=N) resonates near δ 8.3 ppm .
- Mass Spectrometry : Use HRMS to confirm the molecular ion peak (e.g., [M+H]+ for C₁₅H₁₁N₄O₃).
- HPLC : Optimize mobile phases (acetonitrile/water with 0.1% formic acid) to assess purity (>95%) and detect stereoisomers .
Basic: How does the nitro group’s position (meta vs. para) on the phenyl ring influence the compound’s stability under varying pH conditions?
Methodological Answer:
- Experimental Design :
- Prepare analogs with para-nitro and meta-nitro substituents.
- Expose to buffered solutions (pH 2–12) at 37°C for 24–72 hours.
- Monitor degradation via UV-Vis (λmax ~350 nm for nitroaromatics) and LC-MS.
- Findings : Meta-substitution (as in the target compound) enhances stability in acidic conditions due to reduced electron-withdrawing effects compared to para-substituted analogs .
Advanced: What computational strategies can predict the compound’s π-stacking interactions and intramolecular charge transfer for fluorescence studies?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to optimize geometry and analyze frontier molecular orbitals (HOMO-LUMO gap).
- Molecular Dynamics : Simulate π-stacking with aromatic residues (e.g., tryptophan) using GROMACS.
- Validation : Compare computed fluorescence emission wavelengths (~450 nm) with experimental data from analogous imidazo[1,5-a]pyridines .
Advanced: How can researchers address contradictory data regarding the compound’s regioselectivity in cross-coupling reactions?
Methodological Answer:
- Case Study : If Suzuki-Miyaura coupling yields unexpected adducts:
- Mechanistic Probe : Use deuterated boronic acids to track coupling positions.
- Catalyst Screening : Test Pd(OAc)₂/XPhos vs. PdCl₂(dppf) to alter regioselectivity.
- Control Experiments : Compare results with structurally simpler imidazo[1,5-a]pyridines (e.g., 3a in ).
- Resolution : Contradictions often arise from steric hindrance at the C1 position; bulky ligands may favor C3 coupling .
Advanced: What strategies mitigate challenges in multi-step synthesis, such as imine bond hydrolysis or nitro group reduction?
Methodological Answer:
- Imine Stability : Use anhydrous conditions (e.g., molecular sieves) and low temperatures (0–5°C) during hydroxylamine conjugation.
- Nitro Protection : Introduce TEMPO or other radical scavengers to prevent unintended reduction of the nitro group during metal-catalyzed steps .
- Workflow Example :
- Synthesize imidazo[1,5-a]pyridine core.
- Install nitro group via Ullmann coupling.
- Conjugate hydroxylamine under inert atmosphere .
Advanced: How can structure-activity relationship (SAR) studies rationalize the compound’s bioactivity against related imidazo[1,5-a]pyridines?
Methodological Answer:
- SAR Framework :
- Biological Assays : Use kinase inhibition or bacterial growth assays to quantify activity shifts .
Advanced: What analytical workflows resolve ambiguities in crystallographic data for imidazo[1,5-a]pyridine derivatives?
Methodological Answer:
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., DCM/hexane). Compare unit cell parameters with literature (e.g., a = 8.41 Å, b = 10.23 Å for 3a ).
- Powder XRD : Validate phase purity if single crystals are unattainable.
- Complementary Data : Pair with solid-state NMR (¹³C CP/MAS) to confirm hydrogen-bonding networks critical for fluorescence .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
